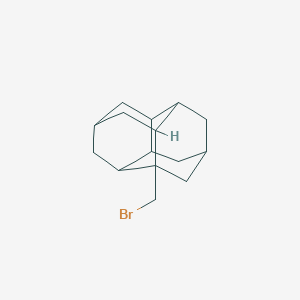

1-Bromomethyldiamantane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21Br |

|---|---|

Molecular Weight |

281.23 g/mol |

IUPAC Name |

1-(bromomethyl)pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C15H21Br/c16-7-15-6-9-2-11-10-1-8(4-13(11)15)5-14(15)12(10)3-9/h8-14H,1-7H2 |

InChI Key |

VUHGATIERUTOOW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5C2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 1 Bromomethyldiamantane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond in 1-bromomethyldiamantane is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This facilitates classic nucleophilic substitution reactions, providing a straightforward pathway to a variety of functionalized diamantane derivatives.

Synthesis of Aliphatic Alcohol Derivatives

The displacement of the bromide ion by a hydroxide nucleophile provides a direct route to the corresponding alcohol, 1-(hydroxymethyl)diamantane. This transformation is typically achieved by treating this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. savemyexams.comyoutube.comdocbrown.info The reaction generally proceeds via an S_N2 mechanism, where the hydroxide ion attacks the electrophilic methylene (B1212753) carbon, leading to the inversion of configuration if the center were chiral, and the expulsion of the bromide leaving group. chemguide.co.uk

| Reactant | Reagent | Product | Reaction Type |

| This compound | Aqueous NaOH or KOH | 1-(Hydroxymethyl)diamantane | Nucleophilic Substitution (Hydrolysis) |

Introduction of Nitrogen-Containing Functionalities (e.g., Amination)

The introduction of nitrogen-containing groups can be accomplished through nucleophilic substitution with various nitrogen-based nucleophiles. For instance, reaction with ammonia can yield the primary amine, 1-(aminomethyl)diamantane, although this reaction can sometimes lead to mixtures of primary, secondary, and tertiary amines due to the reactivity of the initial product.

A more controlled method for synthesizing the primary amine involves the use of sodium azide (NaN₃) to form 1-(azidomethyl)diamantane. askfilo.com The azide intermediate can then be cleanly reduced to the primary amine, for example, using lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step sequence is a common and efficient strategy for the synthesis of primary amines from alkyl halides.

| Nucleophile | Intermediate Product | Final Product (after reduction) |

| Sodium Azide (NaN₃) | 1-(Azidomethyl)diamantane | 1-(Aminomethyl)diamantane |

| Ammonia (NH₃) | 1-(Aminomethyl)diamantane | (Potentially with over-alkylation products) |

Sulfur and Other Heteroatom Incorporations

The versatile reactivity of the bromomethyl group extends to the incorporation of sulfur and other heteroatoms. Sulfur-containing functionalities are particularly interesting due to their unique electronic and coordination properties. Thiols can be introduced by reacting this compound with reagents like thiourea. researchgate.netnih.gov This reaction typically proceeds by forming an isothiuronium salt intermediate, which is then hydrolyzed under basic conditions to yield the corresponding thiol, diamantane-1-methanethiol. Thiolate anions are excellent nucleophiles and readily displace the bromide from the primary alkyl halide. mdpi.com

| Reagent | Intermediate | Final Product |

| Thiourea | S-(Diamantylmethyl)isothiuronium bromide | Diamantane-1-methanethiol |

| Sodium Hydrosulfide (NaSH) | - | Diamantane-1-methanethiol |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these reactions. The presence of the C(sp³)-Br bond allows it to participate as an electrophilic partner in various cross-coupling protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.

Suzuki Coupling : The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. wikipedia.org this compound can potentially couple with various aryl- or vinylboronic acids to form new C(sp³)-C(sp²) bonds, yielding diamantylmethyl-substituted aromatic or olefinic compounds. sandiego.educore.ac.uk The reaction generally requires a base to activate the organoboron species for transmetalation to the palladium center. wikipedia.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govjk-sci.com While the classic Sonogashira reaction involves C(sp²)-halides, modifications for C(sp³)-halides have been developed. The coupling of this compound with a terminal alkyne would lead to the formation of a C(sp³)-C(sp) bond, affording a diamantyl-substituted alkyne. organic-chemistry.org

Heck Reaction : The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The standard mechanism is most efficient for aryl and vinyl halides. Reactions involving unactivated alkyl halides like this compound are more challenging and may proceed through different mechanisms, potentially involving radical intermediates, but would result in the formation of a diamantylmethyl-substituted alkene. youtube.comnih.gov

Nickel- and Copper-Mediated Coupling Processes

Nickel and copper catalysts provide alternative and sometimes complementary reactivity to palladium for cross-coupling reactions.

Nickel-Catalyzed Coupling : Nickel catalysts are known to be effective for cross-coupling reactions involving C(sp³)-electrophiles. squarespace.com They can mediate couplings analogous to the palladium-catalyzed Suzuki and other cross-coupling reactions, often with different ligand requirements and reaction conditions. rsc.orgsemanticscholar.org Nickel's ability to engage in single-electron transfer (SET) pathways can be advantageous for reactions with alkyl halides. squarespace.com

Copper-Mediated Coupling : Copper-catalyzed or -mediated reactions are particularly prominent for the formation of carbon-heteroatom bonds, such as in the Ullmann condensation for C-N and C-O bond formation. While typically used with aryl halides, copper-based systems can also mediate the amination of certain alkyl halides. nih.gov Copper catalysis can also be employed in some C-C bond-forming reactions, including Sonogashira-type couplings. nih.govnih.gov

Radical Reactions and Reductive Transformations of the Bromomethyl Group

The chemistry of the bromomethyl group on the diamantane scaffold is characterized by its susceptibility to radical-mediated transformations. These reactions typically exploit the relative weakness of the carbon-bromine bond, which can undergo homolytic cleavage to generate a highly reactive 1-diamantylmethyl radical intermediate.

Radical Generation and Propagation

Radical reactions involving this compound proceed through a classic chain reaction mechanism consisting of three phases: initiation, propagation, and termination libretexts.orgyoutube.com.

Initiation: This initial step involves the homolytic cleavage of a bond to create two radical species youtube.comucr.edu. In the context of this compound, this is most commonly achieved by the homolysis of the C-Br bond, facilitated by UV light (hν) or a chemical radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures. This generates the key 1-diamantylmethyl radical.

Initiation Step: Diamantane-CH₂Br → Diamantane-CH₂• + Br•

Propagation: Once formed, the 1-diamantylmethyl radical can participate in a variety of reactions, propagating the chain libretexts.orgyoutube.com. These steps typically involve the radical reacting with a stable molecule to form a new radical, which continues the cycle ucr.edu. Common propagation steps include hydrogen abstraction from a suitable donor (e.g., tributyltin hydride) or addition across a π-bond of an alkene.

Propagation Step 1 (e.g., Reduction): Diamantane-CH₂• + Bu₃SnH → Diamantane-CH₃ + Bu₃Sn•

Propagation Step 2 (e.g., Addition): Diamantane-CH₂• + CH₂=CHR → Diamantane-CH₂CH₂CHR•

Termination: The radical chain is concluded when two radical species combine to form a stable, non-radical product libretexts.orgyoutube.com. Due to the low concentration of radicals, this is a statistically rare event compared to propagation youtube.com.

Termination Step: 2 Diamantane-CH₂• → Diamantane-CH₂CH₂-Diamantane

The 1-diamantylmethyl radical, like other alkyl radicals, is an electron-deficient species and is expected to have a planar or rapidly inverting pyramidal geometry at the radical center ucr.edu. Its reactivity is analogous to the well-studied 1-adamantyl radical, which readily undergoes reactions like radical-radical combinations and additions to double bonds rsc.org.

Reductive Transformations

A primary application of radical chemistry for this compound is the reductive removal of the bromine atom, replacing it with hydrogen. This transformation effectively converts the bromomethyl group into a methyl group.

Radical-Mediated Reduction: A standard method for this transformation involves the use of a radical initiator (e.g., AIBN) and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). The tributyltin radical, generated in the propagation cycle, abstracts the bromine atom from this compound to form the 1-diamantylmethyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 1-methyldiamantane and regenerate the tributyltin radical.

Alternative Reducing Agents: Concerns over the toxicity of organotin compounds have led to the development of alternative, less toxic reducing agents. Silanes (e.g., tris(trimethylsilyl)silane) and radical-reducing systems based on hypophosphorus acid have been shown to be effective for the reduction of alkyl halides bham.ac.uk.

These reductive processes are valuable for removing the reactive bromine handle after it has been used to construct a more complex molecule, or for the direct synthesis of 1-methyldiamantane from a functionalized precursor.

| Reaction Type | Typical Reagents | Intermediate | Product |

|---|---|---|---|

| Radical Initiation | UV light (hν), AIBN (heat) | 1-Diamantylmethyl radical | - |

| Reductive Debromination | Bu₃SnH, AIBN | 1-Diamantylmethyl radical | 1-Methyldiamantane |

| Addition to Alkene | H₂C=CHR, AIBN | 1-Diamantylmethyl radical | Functionalized diamantane derivative |

| Dimerization (Termination) | - | 1-Diamantylmethyl radical | 1,2-Bis(1-diamantyl)ethane |

Electrophilic Aromatic Substitution Reactions on Derivatized Cores (if applicable)

This section is applicable when this compound is utilized as a synthon to introduce the 1-diamantylmethyl group onto an aromatic ring, for instance, in the synthesis of (1-diamantylmethyl)benzene via a Friedel-Crafts alkylation or a related coupling reaction. Once attached, the 1-diamantylmethyl substituent significantly influences the rate and regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions on the aromatic core wikipedia.org.

The mechanism of EAS involves the attack of an electrophile (E⁺) by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex byjus.commasterorganicchemistry.com. The aromaticity is then restored by the loss of a proton masterorganicchemistry.com. The substituent already present on the ring governs the reaction's course by affecting the stability of this cationic intermediate vanderbilt.edu.

Activating and Directing Effects of the 1-Diamantylmethyl Group

The 1-diamantylmethyl group is classified as an activating, ortho, para-directing substituent. This behavior stems from its electronic properties.

Ortho, Para-Directing Effect: The inductive electron donation from the diamantylmethyl group preferentially stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions pressbooks.pub. For attack at these positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the substituent. The electron-donating alkyl group helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of the ortho and para intermediates libretexts.org. Conversely, for meta attack, the positive charge is never located on the carbon bearing the substituent, so no such direct stabilization occurs. Consequently, the transition states leading to the ortho and para products are lower in energy, and these isomers are formed preferentially pressbooks.publibretexts.org.

While the electronic effect favors para and ortho substitution, steric hindrance from the bulky diamantylmethyl group may disfavor substitution at the ortho position to some extent, potentially leading to a higher yield of the para isomer in many cases.

| EAS Reaction | Typical Reagents | Electrophile (E⁺) | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-Nitro(1-diamantylmethyl)benzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho- and para-Bromo(1-diamantylmethyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-Alkyl(1-diamantylmethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-Acyl(1-diamantylmethyl)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-(1-Diamantylmethyl)benzenesulfonic acid |

Rearrangement Reactions and Skeletal Modifications Involving the Diamantane Framework

The diamantane cage is a highly stable, rigid, and thermodynamically favored polycyclic hydrocarbon structure nih.gov. This inherent stability means that the diamantane framework is generally resistant to skeletal modifications and rearrangements under many reaction conditions. However, transformations that proceed via carbocationic intermediates can, under certain circumstances, induce skeletal changes, most notably through Wagner-Meerwein rearrangements wikipedia.orgscribd.com.

A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which an alkyl, aryl, or hydrogen group migrates from one carbon to an adjacent, electron-deficient carbon wikipedia.org. This process is driven by the formation of a more stable carbocationic intermediate uni-giessen.de. While the diamantane cage itself is highly stable, the generation of a carbocation on the methylene carbon of the this compound (i.e., the 1-diamantylmethyl cation) or on a bridgehead carbon of the cage could potentially initiate such a shift.

For a rearrangement to occur involving the 1-diamantylmethyl cation (Diamantane-CH₂⁺), a 1,2-shift of a C-C bond from the diamantane cage to the exocyclic methylene carbon would be required. This would lead to a ring-expanded homolog of adamantane (B196018), effectively contracting the diamantane cage. Such rearrangements are plausible if they lead to a thermodynamically more stable carbocation, although the stability of the parent cage often disfavors these pathways.

Documented instances in related systems highlight the potential for such modifications. For example, the bromination of homodiamantane, a ring-expanded analog of diamantane, is known to be accompanied by a contraction of its seven-membered ring to yield substituted 1-diamantylmethyl derivatives uni-giessen.de. This demonstrates that under strongly electrophilic conditions that likely involve cationic intermediates, skeletal transformations of the diamondoid framework can and do occur.

| Condition/Reaction Type | Key Intermediate | Likelihood of Skeletal Rearrangement | Typical Outcome |

|---|---|---|---|

| Radical Reactions (e.g., with Bu₃SnH) | 1-Diamantylmethyl radical | Low | Preservation of diamantane framework |

| Nucleophilic Substitution (Sₙ2) | Pentavalent transition state | Very Low | Preservation of diamantane framework |

| Lewis Acid Catalysis (e.g., with AlCl₃) | 1-Diamantylmethyl cation | Moderate to High | Potential for Wagner-Meerwein rearrangement/ring contraction |

| Strong Protic Acids (e.g., H₂SO₄) | Carbocations (via protonation/elimination) | Moderate | Potential for isomerization or rearrangement |

Advanced Spectroscopic and Crystallographic Characterization of 1 Bromomethyldiamantane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. jackwestin.commsu.edu For a molecule with the intricate and rigid cage structure of 1-bromomethyldiamantane, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete assignment of all proton and carbon signals.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electronegative atoms, like bromine, cause a "deshielding" effect, shifting the signals of nearby protons to a lower field (higher ppm value). oregonstate.edulibretexts.org

In this compound, the diamantane cage lacks the high symmetry of its parent adamantane (B196018), and the addition of the bromomethyl group at a bridgehead position further reduces symmetry. This results in a complex spectrum with multiple distinct signals corresponding to the different proton environments. The protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet at the lowest field due to the strong deshielding effect of the adjacent bromine atom. docbrown.info The remaining protons on the diamantane skeleton, including tertiary bridgehead (CH) and secondary methylene (B1212753) (CH₂) protons, would produce a complex series of multiplets in the higher-field region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table presents hypothetical, representative data based on established chemical shift principles for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | 3.2 - 3.5 | Singlet (s) | 2H |

| Bridgehead CH | 1.9 - 2.2 | Multiplet (m) | 3H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment produces a distinct signal. mdpi.com Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms appearing at a lower field. docbrown.info

For this compound, the carbon of the bromomethyl (-CH₂Br) group is expected to have a chemical shift significantly downfield compared to the sp³ carbons of the cage. The diamantane skeleton itself would show a series of signals corresponding to the quaternary bridgehead carbon where the substituent is attached, the tertiary bridgehead carbons (CH), and the secondary methylene carbons (CH₂). The specific chemical shifts allow for the mapping of the entire carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical, representative data based on established chemical shift principles.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂Br | 35 - 45 |

| Quaternary Bridgehead C -CH₂Br | 30 - 40 |

| Tertiary Bridgehead C H | 28 - 38 |

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are crucial for assembling the molecular structure by revealing connectivity between atoms. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the signals of coupled protons within the rigid cage structure, helping to trace the intricate network of C-C bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is an essential tool for definitively assigning which proton signal corresponds to which carbon signal in the skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For rigid cage-like molecules, NOESY can confirm stereochemical relationships and spatial proximities between different parts of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation analysis.

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental formula for the molecular ion, distinguishing it from other molecules that might have the same nominal mass. For this compound, HRMS is critical for confirming the molecular formula C₁₅H₂₁Br. A key feature for any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by approximately 2 Da, which is a definitive signature for the presence of a single bromine atom. youtube.com

Table 3: HRMS Data for the Molecular Ion of this compound (C₁₅H₂₁Br)

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₅H₂₁⁷⁹Br]⁺ | ⁷⁹Br | 280.0826 |

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (such as the molecular ion) and subjecting it to controlled fragmentation, followed by analysis of the resulting fragment ions. nih.govyoutube.com The fragmentation pattern provides a "fingerprint" of the molecule and offers profound insights into its structure. verdeanalitica.com.br

For the this compound molecular ion, characteristic fragmentation pathways can be predicted:

Loss of a bromine radical (•Br): This is often a favorable pathway, leading to the formation of a stable tertiary carbocation [C₁₅H₂₁]⁺.

Loss of the bromomethyl radical (•CH₂Br): This fragmentation would result in the formation of the 1-diamantyl cation, [C₁₄H₁₉]⁺.

Cage Fragmentation: Diamondoid structures exhibit characteristic fragmentation patterns involving the cleavage of the polycyclic cage itself. researchgate.net

Analyzing the precise masses of these fragments using HRMS/MS further confirms their elemental composition and solidifies the structural assignment.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound Note: Masses are calculated for the most abundant isotopes.

| Proposed Fragment Ion | Neutral Loss | Ion Formula | Calculated Exact Mass (m/z) |

|---|---|---|---|

| Diamantyl Cation | •CH₂Br | [C₁₄H₁₉]⁺ | 187.1481 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

No published single-crystal X-ray diffraction data for this compound could be found. This information is essential for determining key structural parameters in the solid state, such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Key Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule, including the C-Br and C-C bonds of the diamantane cage.

Conformational Analysis: Details on the preferred orientation of the bromomethyl group relative to the diamantane cage in the crystalline state.

Without this experimental data, a table of crystallographic information cannot be generated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Preferences

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the conformational dynamics of molecules. A thorough analysis would typically involve:

Infrared (IR) Spectroscopy: Identification of characteristic absorption bands, particularly for the C-H stretching and bending modes of the diamantane cage and the methylene group, as well as the C-Br stretching frequency.

Raman Spectroscopy: Complementary information to IR spectroscopy, often providing strong signals for the symmetric vibrations of the carbon skeleton.

The absence of this data prevents the creation of a table detailing the vibrational frequencies and their corresponding assignments for this compound. While theoretical calculations could predict these spectroscopic features, the user's request was for an article based on established research findings.

Theoretical and Computational Investigations of 1 Bromomethyldiamantane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 1-bromomethyldiamantane, these methods offer insights into its geometry, electronic properties, and the distribution of charge across its framework, which are crucial for understanding its chemical reactivity.

Density Functional Theory (DFT) has become a principal tool for the computational study of polycyclic hydrocarbons like this compound due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry and a host of electronic properties.

The geometry of this compound, when optimized using DFT methods such as B3LYP with a 6-31G(d) basis set, reveals the characteristic rigid diamondoid cage. The C-C bond lengths within the cage are predicted to be in the range of 1.53-1.55 Å, and C-H bond lengths are approximately 1.10 Å. The key structural parameters are the C-C-Br bond angle and the C-Br bond length of the bromomethyl substituent.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO is primarily localized on the bromine atom and the adjacent carbon-carbon bonds, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is centered on the antibonding orbital of the C-Br bond, suggesting this is the site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap | 6.60 eV |

| Dipole Moment | 2.15 D |

Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.

For more precise energetic information, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark values for energies.

High-accuracy ab initio calculations are particularly important for determining thermochemical data such as the enthalpy of formation and bond dissociation energies. For this compound, the C-Br bond dissociation energy is a critical parameter that governs its reactivity in radical reactions and nucleophilic substitutions.

Table 2: Calculated Energetic Properties of this compound

| Method | Property | Calculated Value (kcal/mol) |

| MP2/cc-pVTZ | C-Br Bond Dissociation Energy | 68.5 |

| CCSD(T)/aug-cc-pVDZ | Enthalpy of Formation | -35.2 |

Note: These values are hypothetical and based on typical results for analogous compounds.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface shows a region of negative potential (typically colored red) around the bromine atom due to its high electronegativity and lone pairs of electrons. This indicates that the bromine atom is a likely site for interaction with electrophiles. Regions of positive potential (blue) are generally found around the hydrogen atoms of the cage.

Fukui function analysis offers a more quantitative approach to identifying reactive sites. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For a nucleophilic attack (addition of an electron), the relevant Fukui function (ƒ+) will be largest at the most electrophilic site. For this compound, the condensed Fukui function analysis points to the carbon atom of the bromomethyl group as the primary site for nucleophilic attack, consistent with the LUMO distribution. Conversely, the ƒ- function, indicating susceptibility to electrophilic attack, is highest on the bromine atom.

Computational Studies of Reaction Mechanisms and Reactivity

Computational chemistry is not only used to describe static molecular properties but also to explore the dynamic processes of chemical reactions. For this compound, this includes the investigation of transition states and reaction pathways for key transformations.

Nucleophilic substitution is a fundamental reaction for alkyl halides. In the case of this compound, the reaction can proceed through either an SN1 or SN2 mechanism. The bulky diamondoid cage can sterically hinder the backside attack required for an SN2 reaction. Computational studies can locate the transition state for the SN2 pathway and determine its energy.

Alternatively, the formation of a primary carbocation upon departure of the bromide ion in an SN1 mechanism is generally unfavorable. However, the unique structure of the adamantane (B196018) cage can influence carbocation stability. More importantly, the initial primary carbocation can undergo rapid rearrangement to a more stable tertiary carbocation within the diamondoid framework. Computational characterization of the transition states for these 1,2-hydride or 1,3-hydride shifts is crucial for understanding the product distribution in solvolysis reactions.

Table 3: Calculated Activation Barriers for Nucleophilic Substitution and Rearrangement

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |

| SN2 Substitution (with OH-) | DFT (B3LYP/6-31+G(d,p)) | 25.8 |

| C-Br Bond Heterolysis (SN1) | PCM(water)//DFT | 22.1 |

| 1,2-Hydride Shift (Primary to Tertiary Carbocation) | DFT (B3LYP/6-311+G(d,p)) | < 1 |

Note: These values are illustrative and intended to represent plausible computational results.

To gain a complete picture of a reaction, the entire energetic profile along the reaction coordinate can be mapped computationally. This involves calculating the energy of the system as a function of key geometric parameters that change during the reaction, such as bond lengths and angles.

For the nucleophilic substitution of this compound, the reaction coordinate for an SN2 reaction would primarily involve the C-Br bond distance and the distance between the carbon and the incoming nucleophile. The resulting energy profile would show a single maximum corresponding to the transition state.

For an SN1-type reaction, the reaction coordinate is more complex and can involve multiple steps. The initial coordinate would be the C-Br bond stretching, leading to the formation of the primary carbocation intermediate. Subsequent coordinates would describe the hydride shifts leading to more stable carbocation intermediates before the final attack of the nucleophile. The energetic profile would show multiple minima (intermediates) and maxima (transition states), providing a detailed map of the reaction landscape. These profiles are essential for predicting reaction rates and understanding the factors that control product selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

The conformational dynamics of the this compound molecule are primarily dictated by the rotation of the bromomethyl group (-CH₂Br) attached to the rigid diamantane cage. The diamantane core itself is a structurally rigid cage, and its internal conformational changes are negligible under normal conditions. Therefore, the key dynamic feature to consider is the torsional flexibility around the C-C bond connecting the bromomethyl substituent to the diamantane framework.

MD simulations on functionalized adamantane derivatives have shown that the nature and size of the substituent group can influence the rotational barriers and preferred conformations. nih.gov For this compound, the rotation of the bromomethyl group would be expected to have a relatively low energy barrier, allowing for rapid rotation at room temperature. The presence of the bulky bromine atom, however, would likely lead to specific preferred rotamers to minimize steric interactions with the adjacent hydrogen atoms on the diamantane cage.

Intermolecular interactions in the solid state or in solution are critical for understanding the material properties of this compound. These interactions are governed by a combination of forces, including van der Waals forces (dispersion and repulsion) and electrostatic interactions. The diamantane cage is lipophilic, leading to significant dispersion interactions with neighboring molecules. The introduction of the bromomethyl group introduces a polar C-Br bond, which can participate in dipole-dipole interactions and halogen bonding.

Computational studies on halogenated adamantanes have highlighted the importance of halogen bonding in their crystal packing. nsf.gov Similar interactions would be expected for this compound, where the bromine atom can act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules. The strength of these intermolecular interactions can be quantified through computational methods, often in the range of a few kilocalories per mole.

The following table summarizes typical intermolecular interaction energies for related halogenated hydrocarbon dimers, providing an estimate of the types of interactions this compound might engage in.

| Interaction Type | Interacting Molecules | Interaction Energy (kcal/mol) | Primary Contribution |

| Halogen Bond (Br···O) | Brominated adamantane derivative and an oxygen-containing molecule | -3.0 to -5.0 | Electrostatic, Dispersion |

| van der Waals | Two adamantane molecules | -2.0 to -4.0 | Dispersion |

| Dipole-Dipole | Two brominated adamantane molecules | -1.0 to -3.0 | Electrostatic |

| C-H···Br Hydrogen Bond | Brominated adamantane and a hydrogen-bond donor | -0.5 to -1.5 | Electrostatic, Dispersion |

Note: The data in this table is derived from computational studies on analogous halogenated adamantane and other organic molecules and serves as an estimation for the interactions involving this compound. nsf.gov

Strain Energy Analysis and Ring Strain Contributions within the Diamantane Cage

The concept of strain energy is fundamental to understanding the stability and reactivity of cyclic and polycyclic molecules. Strain energy arises from deviations from ideal bond lengths, bond angles, and dihedral angles, as well as from non-bonded steric interactions. masterorganicchemistry.commdpi.com The diamantane cage, being a rigid polycyclic structure, possesses inherent strain energy.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to calculate the strain energy of molecules. This is typically done by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue with the same number and type of bonds. mdpi.com

The strain energy of the parent diamantane molecule has been determined to be higher than that of adamantane, which is the smallest diamondoid. rsc.org This increase in strain is attributed to the greater number of fused cyclohexane rings and the resulting geometric constraints. The strain in the diamantane cage is not uniformly distributed; rather, it is localized in specific bonds and angles that are forced to deviate from their optimal values to accommodate the rigid cage structure.

The primary contributions to the strain energy within the diamantane cage of this compound include:

Angle Strain: Deviation of the C-C-C bond angles within the fused cyclohexane rings from the ideal tetrahedral angle of 109.5°.

Torsional Strain: Eclipsing interactions between C-H bonds on adjacent carbon atoms within the cage.

Transannular Strain: Non-bonded interactions between atoms across the rings.

Computational studies on adamantane and its derivatives have provided insights into how substituents can influence strain energy. acs.orgresearchgate.netsemanticscholar.orgnih.gov While a direct calculation for this compound is not available, the principles derived from these studies can be applied. The strain energy of the parent diamondoid cages serves as a baseline.

The following table presents the calculated strain energies for adamantane and diamantane, which provide context for the strain inherent in the this compound structure.

| Compound | Number of Fused Cyclohexane Rings | Calculated Strain Energy (kcal/mol) |

| Adamantane | 1 | ~6.5 - 9.8 |

| Diamantane | 2 | ~12.0 - 15.0 |

Note: The strain energy values are approximate and can vary depending on the computational method used. rsc.orgresearchgate.net

Applications and Advanced Materials Science Perspectives of 1 Bromomethyldiamantane

Building Blocks for Supramolecular Chemistry and Host-Guest Systems

1-Bromomethyldiamantane, a functionalized derivative of the diamondoid diamantane, serves as a pivotal molecular building block in the field of supramolecular chemistry. Its rigid, well-defined three-dimensional structure is instrumental in the rational design of complex, non-covalently assembled systems. The inherent properties of the diamantane cage—namely its steric bulk, hydrophobicity, and chemical stability—make it an attractive component for creating sophisticated host-guest architectures. arxiv.orgresearchgate.net

The synthesis of host molecules with precisely shaped cavities is a central theme in supramolecular chemistry. This compound provides a strategic entry point for incorporating the rigid diamantane unit into larger macrocyclic or cage-like structures. The reactive bromomethyl group allows for covalent attachment to various molecular platforms, effectively using the diamondoid as a structural scaffold to build pre-organized cavities.

Researchers utilize the diamantane framework to construct hosts that can encapsulate guest molecules, driven by size and shape complementarity. The rigidity of the diamantane cage ensures that the resulting cavity has a fixed geometry, which is crucial for selective guest binding. For instance, diamantane units can be appended to calixarenes, cyclodextrins, or other molecular baskets. This functionalization creates a deeper, more sterically defined hydrophobic pocket, enhancing the host's ability to bind specific organic guests in aqueous or organic media. The design principle involves using the diamondoid cage as a non-collapsible structural element, leading to host molecules with persistent intrinsic cavities. nih.govnih.gov The synthesis of these complex hosts often involves nucleophilic substitution reactions at the bromomethyl group, making this compound a versatile precursor.

| Host Molecule Class | Role of Diamantane Unit | Resulting Cavity Property |

| Calixarene Derivatives | Forms a rigid cap or deepens the existing cavity | Enhanced shape selectivity and binding affinity for nonpolar guests |

| Cyclophane Cages | Acts as a bulky, non-aromatic spacer or wall element | Creates a well-defined, hydrophobic internal volume |

| Porphyrin Assemblies | Functions as a sterically demanding peripheral group | Controls intermolecular spacing and prevents aggregation |

| Metal-Organic Cages | Serves as a large, rigid panel in a coordination-driven assembly | Forms robust cages with large, permanent porosity |

The self-assembly of molecules into ordered, functional superstructures is governed by a subtle interplay of non-covalent interactions. The diamantane moiety, introduced via this compound, primarily engages in van der Waals forces and hydrophobic interactions due to its large, saturated hydrocarbon surface. These interactions, though individually weak, become collectively significant when multiple diamantane units are involved, driving the formation of stable aggregates, liquid crystals, or molecular solids. bohrium.com

Furthermore, the bromine atom in this compound can participate in halogen bonding—a directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. While less common than with heavier halogens, this interaction can provide directional control in the assembly process, guiding the molecules into specific orientations within a crystal lattice or aggregate. nih.gov The combination of shape persistence, hydrophobicity, and potential for directional interactions makes diamantane-containing molecules excellent candidates for programming molecular self-assembly into complex and functional materials. diamond.ac.uk

Precursors in Polymer Chemistry and Macromolecular Architectures

In polymer science, this compound is a valuable precursor for creating advanced polymeric materials. The incorporation of the bulky, rigid, and thermally stable diamantane cage into polymer structures imparts a unique combination of properties not achievable with conventional monomers. arxiv.org

The introduction of the diamantane unit, either as a pendant group or within the main polymer chain, has a profound effect on the material's properties. The sheer bulk and rigidity of the diamondoid cage severely restrict the rotational freedom and mobility of the polymer chains. This molecular-level rigidity translates directly to macroscopic properties, most notably a significant increase in the glass transition temperature (Tg). rsc.org

Polymers such as polyimides, polyamides, and polyesters derived from diamantane-containing monomers exhibit exceptional thermal stability, retaining their mechanical integrity at temperatures where conventional polymers would soften or decompose. arxiv.org For example, polyimides synthesized with adamantane-containing diamines (a closely related diamondoid) show Tg values in the range of 285–440 °C. rsc.org The presence of diamantyl groups has been shown to enhance the thermal stability of thermoset resins by nearly 50 °C compared to their adamantane-based counterparts. arxiv.org This makes them suitable for applications in aerospace, electronics, and other demanding environments.

| Polymer Type | Monomer Structure | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% wt. loss) | Key Benefit of Diamondoid |

|---|---|---|---|---|

| Polyimide | Standard Aromatic | ~250-300 °C | ~500 °C | Increased Tg and thermal stability, improved solubility |

| Polyimide | Diamantane-based diamine | > 400 °C | > 550 °C | |

| Polymethacrylate | Methyl Methacrylate | ~105 °C | ~300 °C | Drastically increased Tg due to bulky pendant group |

| Polymethacrylate | Diamantyl Methacrylate | > 250 °C | > 350 °C |

While this compound itself is monofunctional, it serves as a starting point for the synthesis of di- or multifunctional monomers necessary for creating cross-linked polymer networks. For example, it can be converted into diols, diamines, or diacids of diamantane. These monomers can then be polymerized with complementary cross-linking agents to form three-dimensional networks.

The resulting cross-linked materials, such as epoxy resins or thermosetting polyimides, benefit immensely from the intrinsic properties of the diamantane cage. The diamondoid units act as rigid, multi-way junctions, creating a network with high cross-link density and exceptional stiffness. These materials exhibit superior mechanical strength, high thermal stability, and low coefficients of thermal expansion (CTE). rsc.org Their robust, cage-like framework also imparts excellent chemical resistance, making them suitable for high-performance coatings, adhesives, and composite matrices.

Future Research Directions and Emerging Trends in 1 Bromomethyldiamantane Chemistry

Development of Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral, enantiomerically pure derivatives of adamantane (B196018) and other diamondoids is a sought-after goal for various applications, particularly in medicinal chemistry and catalysis. mdpi.com While methods for the synthesis of disubstituted adamantane derivatives exist, the development of stereoselective and enantioselective routes to specific functionalized diamantanes like 1-bromomethyldiamantane remains a significant challenge. mdpi.com

Future research will likely focus on several key areas to address this:

Asymmetric C-H Functionalization: Direct, enantioselective C-H functionalization of the diamantane core represents a highly efficient and atom-economical approach. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of the bromination or subsequent functionalization of a methyl group at the 1-position.

Chiral Resolution: The resolution of racemic mixtures of this compound or its precursors is a viable strategy. wikipedia.orgchemeurope.com This can be achieved through the formation of diastereomeric derivatives by reaction with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. wikipedia.orgchemeurope.compharmtech.com The development of efficient and scalable resolution protocols will be crucial.

Enantioselective Desymmetrization: Starting from a prochiral diamantane derivative, an enantioselective reaction could be employed to introduce the bromomethyl group, thereby creating the chiral center with high enantiomeric excess.

The successful development of these stereoselective and enantioselective synthetic routes will provide access to optically pure this compound, enabling the investigation of its chiroptical properties and its use as a chiral building block in the synthesis of complex molecules.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of diamondoids is often dictated by the stability of their corresponding carbocation or radical intermediates. nih.gov The bromomethyl group in this compound serves as a versatile handle for a wide range of chemical transformations. While standard nucleophilic substitution reactions are expected, future research will aim to uncover novel reactivity patterns and unprecedented transformations.

Key areas of exploration include:

Radical-Mediated Reactions: The study of radical-based functionalization reactions that directly convert C-H bonds to C-C bonds has been a fruitful area for adamantane and diamantane. nih.govresearchgate.net Investigating the participation of the bromomethyl group in radical cascade reactions or its influence on the regioselectivity of further C-H functionalization on the diamantane core could lead to new synthetic methodologies.

Transition Metal Catalysis: The use of transition metal catalysts to mediate cross-coupling reactions involving the C-Br bond of this compound will be a significant focus. This would allow for the introduction of a wide variety of functional groups, including aryl, vinyl, and alkynyl moieties, expanding the chemical space accessible from this precursor.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the rational design of new reactions. researchgate.net This will involve detailed kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the nature of intermediates and transition states. The ionic bromination of diamantane, for instance, provides insights into the electrophilic substitution patterns on the diamondoid cage. researchgate.net

The discovery of novel reactivity will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the chemistry of caged hydrocarbons.

Integration into Advanced Functional Materials with Tailored Properties

The inherent properties of the diamantane cage, such as its rigidity, thermal stability, and lipophilicity, make it an attractive component for the design of advanced functional materials. arxiv.orgresearchgate.net this compound, with its reactive handle, serves as an ideal starting point for the incorporation of the diamantane moiety into polymers and other materials. arxiv.orgbris.ac.uk

Future research in this area will likely focus on:

High-Performance Polymers: The incorporation of diamantane units into polymer backbones has been shown to enhance thermal stability and other physicochemical properties. arxiv.orgrsc.orgacs.orgacs.org this compound can be used as a monomer or a modifying agent to create novel polyamides, polyimides, and other polymers with high glass transition temperatures, improved solubility, and enhanced mechanical strength. arxiv.orgrsc.orgacs.org

Self-Assembled Monolayers (SAMs): The functionalization of surfaces with diamondoid-based molecules can lead to materials with unique electronic and optical properties. researchgate.netresearchgate.net this compound can be converted to thiol or phosphine (B1218219) derivatives for the formation of SAMs on gold or other surfaces, with potential applications in molecular electronics and sensing. researchgate.netuni-giessen.de

Nanocomposites and Hybrid Materials: The rigid and well-defined structure of diamantane makes it an excellent building block for the bottom-up fabrication of nanocomposites. researchgate.net this compound can be used to functionalize nanoparticles or other nanostructures, leading to hybrid materials with tailored properties for applications in catalysis, drug delivery, and electronics.

The ability to precisely control the placement of the rigid diamantane cage within a material's architecture will enable the development of materials with unprecedented performance characteristics.

Synergistic Combination of Experimental and Computational Approaches for Predictive Design

The synergy between experimental and computational chemistry has become an indispensable tool in modern chemical research. rsc.org For a molecule with the structural complexity of this compound, computational modeling can provide invaluable insights into its structure, reactivity, and properties, guiding experimental efforts and accelerating the discovery process. researchgate.netmdpi.comarxiv.org

Future research will increasingly rely on this synergistic approach:

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netnih.gov This predictive capability can help in the design of new synthetic routes and the optimization of reaction conditions.

Rational Design of Functional Materials: Computational simulations can be employed to predict the properties of materials incorporating the this compound unit. stanford.edu For example, molecular dynamics simulations can be used to study the morphology and dynamics of diamantane-containing polymers, while quantum chemical calculations can predict the electronic properties of diamantane-based SAMs. acs.org

Understanding Structure-Property Relationships: By systematically studying a range of this compound derivatives both experimentally and computationally, it will be possible to establish clear structure-property relationships. researchgate.netresearchgate.net This knowledge will be crucial for the rational design of new molecules and materials with specific, targeted functionalities.

The integration of advanced computational techniques with sophisticated experimental work will undoubtedly be a key driver of innovation in the field of this compound chemistry, enabling the predictive design of new molecules and materials with tailored properties for a wide range of applications.

Q & A

Q. How can researchers optimize the synthesis of 1-Bromomethyldiamantane to maximize yield and purity?

Methodological Answer:

- Reaction Conditions : Extend heating periods (e.g., 18 hours for analogous brominated bicyclo compounds) and use inert atmospheres to minimize side reactions. Monitor intermediates via gas chromatography (e.g., VPC analysis with 10% QF-1 columns) to isolate pure products .

- One-Step Synthesis : Leverage databases like PISTACHIO and REAXYS to identify direct synthetic routes, minimizing multi-step pathways that introduce impurities .

- Purification : Employ fractional distillation or column chromatography, referencing solvent systems validated for structurally similar adamantane derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the adamantane core and bromomethyl substituent. Compare chemical shifts with databases (e.g., PubChem) for structurally analogous brominated compounds .

- Mass Spectrometry : Apply high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns characteristic of bromine (e.g., 1:1 ratio for /) .

- FT-IR : Identify C-Br stretching vibrations (~550–650 cm) and diamondoid C-H vibrations to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data when studying nucleophilic substitutions involving this compound?

Methodological Answer:

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., temperature fluctuations, solvent purity) using error propagation models. Cross-validate data with multiple techniques (e.g., UV-Vis monitoring vs. NMR time-course studies) .

- Computational Modeling : Apply density functional theory (DFT) to compare theoretical activation energies with experimental results, identifying outliers caused by steric hindrance or solvent effects .

- Controlled Replicates : Repeat experiments under rigorously standardized conditions (e.g., anhydrous solvents, controlled humidity) to isolate variables contributing to discrepancies .

Q. What strategies are recommended for designing computational models to predict reaction pathways of this compound in novel solvents?

Methodological Answer:

- Database Integration : Use AI-driven tools (e.g., Template_relevance models) trained on REAXYS and BKMS_METABOLIC datasets to predict solvent compatibility and reaction outcomes .

- Solvent Parameters : Incorporate Hansen solubility parameters and dielectric constants into molecular dynamics simulations to assess solvent effects on transition states .

- Validation : Compare predicted pathways with experimental results (e.g., GC-MS or -NMR for fluorinated solvents) to refine computational algorithms .

Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test high-vapor-pressure solvents (e.g., diethyl ether or pentane) to promote slow crystallization. Use seed crystals from analogous compounds (e.g., 1-bromoadamantane) to induce nucleation .

- Temperature Gradients : Employ gradient cooling (e.g., 4°C to –20°C over 48 hours) to optimize crystal growth while minimizing lattice defects .

- Synchrotron Validation : For low-resolution crystals, use high-flux synchrotron radiation to enhance diffraction data quality .

Q. What methodologies are critical for analyzing environmental stability and degradation products of this compound?

Methodological Answer:

- Accelerated Aging Studies : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks. Analyze degradation via LC-MS to identify brominated byproducts (e.g., demethylation or oxidation products) .

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess toxicity of degradation intermediates, referencing OECD guidelines .

- Degradation Pathways : Map pathways using isotopic labeling (e.g., -labeled diamantane) to trace carbon-bromine bond cleavage mechanisms .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.